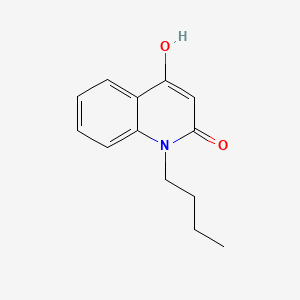

1-Butyl-4-hydroxy-2-quinolone

Description

Historical Development and Academic Significance of the 4-Hydroxy-2-Quinolone Scaffold

The 4-hydroxy-2-quinolone core structure is a prominent scaffold in organic and medicinal chemistry. mdpi.commdpi.com These nitrogen-containing heterocyclic aromatic compounds are found in numerous natural products and synthetic molecules. mdpi.com The quinolone framework is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological properties. mdpi.commdpi.com

Historically, the study of quinolones dates back to the 19th century, with continuous research dedicated to developing sustainable and efficient synthetic methods for these aromatic heterocyclic compounds. mdpi.com The academic significance of the 4-hydroxy-2-quinolone scaffold is underscored by the vast number of publications detailing its synthesis and the biological activities of its derivatives. nih.gov Researchers have extensively explored this class of compounds, leading to the discovery of agents with antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, among others. mdpi.comscirp.org By 2017, over 14,000 molecules containing the 4-hydroxy-2-quinolone skeleton had been described, with a substantial portion of these being investigated for their bioactivity. scirp.orgnih.gov

Research Scope Focusing on 1-Butyl-4-hydroxy-2-quinolone within its Class

Within the extensive family of 4-hydroxy-2-quinolone derivatives, research often focuses on the impact of various substituents at different positions of the quinolone ring. The compound this compound is distinguished by the presence of a butyl group at the N-1 position. This alkyl substitution is a key area of investigation, as it can significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its biological activity and potential applications.

Research on N-substituted 4-hydroxy-2-quinolones has been a fruitful area. For instance, studies have explored the synthesis and biological evaluation of derivatives with various alkyl and aryl groups at the N-1 position to understand their structure-activity relationships. mdpi.com The specific focus on the 1-butyl derivative allows for a detailed examination of how this particular alkyl chain length contributes to the compound's characteristics compared to other analogs.

Overview of Established and Emerging Research Areas Pertaining to the Chemical Compound

The established research concerning this compound and its close derivatives primarily revolves around their synthesis and antioxidant properties. A notable study investigated the efficacy of a this compound derivative as an antioxidant in industrial applications, specifically in lubricating greases. scirp.org This research highlighted the beneficial role of the butyl group in enhancing antioxidant activity. scirp.org

Emerging research areas for the broader class of 4-hydroxy-2-quinolones, which could potentially include the 1-butyl derivative, are diverse. They are being investigated for their potential as multi-target agents, combining antioxidant and anti-inflammatory activities. mdpi.com Furthermore, the 4-hydroxy-2-quinolone scaffold is a key component in the design of novel antibacterial agents that target bacterial DNA gyrase. tandfonline.com The potential for this compound to be explored in these and other therapeutic areas remains an open field for future investigation.

Detailed Research Findings

A significant study by Hussein, Ismail, and El-Adly in 2016 focused on the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants for lubricating grease. In this research, a derivative of this compound, specifically 1-butyl-4-hydroxy-3-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one, was synthesized and its antioxidant efficacy was investigated. scirp.org

The study concluded that the presence of a butyl group as a donating group, along with the hydroxyl group on the quinolone core, was crucial for the compound's antioxidant performance. This structure was found to stabilize radicals formed during oxidation reactions, thereby inhibiting the deterioration of the lubricating grease. scirp.org The research suggested that the introduction of a hydroxyl group combined with a butyl group in quinolinones leads to an increased efficiency in inhibiting oxidation chain reactions. scirp.org

The synthesis of this derivative involved the reaction of 3-acetyl-1-butyl-4-hydroxyquinolin-2(1H)-one with cinnamaldehyde. scirp.org The characterization of the synthesized compounds was performed using spectroscopic analysis. scirp.org

Below is a data table summarizing the key findings related to the antioxidant activity of the this compound derivative (designated as Compound III in the study) compared to other synthesized quinolinone derivatives.

| Compound Designation | Key Structural Features | Relative Antioxidant Efficacy (Oxygen Pressure Drop) | Relative Antioxidant Efficacy (Total Acid Number) |

| Compound I | 1-methyl, 3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) | Less effective than Compound III | Less effective than Compound III |

| Compound II | 1-phenyl, 3-((4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene) | Least effective | Least effective |

| Compound III | 1-butyl , 3-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl) | Most effective | Most effective |

This table is based on the comparative results presented in the study by Hussein, Ismail, and El-Adly (2016). scirp.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-hydroxyquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-14-11-7-5-4-6-10(11)12(15)9-13(14)16/h4-7,9,15H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNLJAIQFUBFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982133 | |

| Record name | 1-Butyl-2-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-76-8 | |

| Record name | 1-Butyl-4-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-hydroxy-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-2-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-hydroxy-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Routes to 1-Butyl-4-hydroxy-2-quinolone and Related Analogues

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from classical ring-forming reactions to modern, more efficient methodologies.

Classical and Modified Ring Annulation Reactions

The formation of the core 4-hydroxy-2-quinolone structure, a precursor to this compound, has traditionally been accomplished through several named reactions. These methods typically involve the cyclization of acyclic precursors.

One of the most prominent methods is the Conrad-Limpach-Knorr synthesis . This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The reaction conditions, particularly temperature, play a crucial role in determining the final product. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinolone derivative through kinetic control. Conversely, higher temperatures lead to the thermodynamically favored 2-hydroxyquinolone isomer. The synthesis of the 4-hydroxyquinolone proceeds via a Schiff base intermediate, which then undergoes thermal cyclization.

Another significant classical route is the Camps cyclization . This reaction utilizes an o-acylaminoacetophenone as the starting material, which undergoes an intramolecular condensation in the presence of a base to yield a mixture of 2-hydroxy and 4-hydroxyquinolines. The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents on the starting material. The mechanism involves the formation of an enolate, which then attacks the amide carbonyl group, followed by dehydration to form the quinolone ring system.

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids or bases, and may result in mixtures of isomers, necessitating purification.

Microwave-Assisted and One-Pot Synthetic Strategies

To overcome the limitations of classical methods, modern synthetic approaches have focused on improving efficiency, reducing reaction times, and simplifying purification processes. Microwave-assisted synthesis has emerged as a powerful tool in this regard. The use of microwave irradiation can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. For the synthesis of 4-hydroxy-2-quinolone analogues, microwave irradiation has been successfully employed in the condensation of anilines with reagents like diethylmalonate. organic-chemistry.org

One-pot syntheses offer another avenue for increased efficiency by combining multiple reaction steps into a single procedure without the isolation of intermediates. This approach minimizes solvent usage and purification steps, contributing to a more streamlined and environmentally friendly process. For instance, a one-pot synthesis of N-alkyl-substituted 4-quinolones has been developed from o-chloroaryl acetylenic ketones and functionalized alkyl amines through a tandem amination approach. rsc.org Iron-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones also provides a one-pot route to a variety of 4-quinolones. uni-konstanz.de

Mechanistic Pathways of Quinolone Core Formation

The formation of the quinolone core in reactions like the Conrad-Limpach-Knorr synthesis proceeds through a well-defined mechanistic pathway. The initial step is the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. This is followed by dehydration to form a vinylogous amide (enamine). The key ring-closing step is an intramolecular electrophilic attack of the carbonyl group onto the aniline ring, which is a type of Friedel-Crafts acylation. Subsequent aromatization by loss of a proton leads to the formation of the 4-hydroxyquinolone.

In the Camps cyclization, the mechanism is initiated by the deprotonation of the α-carbon to the ketone by a base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the amide carbonyl. The resulting tetrahedral intermediate collapses with the elimination of a water molecule to afford the 4-hydroxy-2-quinolone product. The regioselectivity between the 4-hydroxy and 2-hydroxy isomers is dictated by which α-proton is abstracted and the subsequent cyclization pathway.

Green Chemistry Principles in 4-Hydroxy-2-quinolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolone derivatives to minimize environmental impact. This includes the use of safer solvents, catalysts, and reaction conditions. Microwave-assisted synthesis, as mentioned earlier, is a key green chemistry technique due to its energy efficiency and reduction in reaction times.

Furthermore, the development of catalytic systems that are non-toxic, inexpensive, and recyclable is a major focus. For example, bismuth chloride (BiCl3) has been used as a mild and environmentally benign Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. organic-chemistry.org The use of water as a solvent, where possible, also aligns with green chemistry principles. One-pot procedures contribute to green chemistry by reducing waste generated from multiple work-up and purification steps.

Regioselective Functionalization and Derivatization at Key Positions

Once the 4-hydroxy-2-quinolone core is synthesized, further functionalization can be carried out to introduce various substituents, such as the butyl group at the N-1 position.

N-Alkylation and N-Acylation Reactions

The introduction of an alkyl or acyl group at the nitrogen atom of the 4-hydroxy-2-quinolone ring is a crucial step in the synthesis of this compound and its analogues. The regioselectivity of these reactions is a key consideration, as alkylation can potentially occur at the nitrogen (N-alkylation) or the oxygen of the hydroxyl group (O-alkylation).

N-Alkylation is typically achieved by treating the 4-hydroxy-2-quinolone with an alkylating agent, such as butyl bromide or butyl iodide, in the presence of a base. The choice of base and solvent can influence the N- versus O-alkylation ratio. Common bases used for this transformation include potassium carbonate, sodium hydride, and organic bases like N,N-diisopropylethylamine (DIPEA). For example, the alkylation of isatoic anhydrides, a precursor to the quinolone ring, has been performed using alkyl iodides and DIPEA to achieve N-alkylation. nih.gov In the context of the pre-formed 4-hydroxy-2-quinolone ring, the use of a polar aprotic solvent like dimethylformamide (DMF) often favors N-alkylation.

N-Acylation involves the reaction of the 4-hydroxy-2-quinolone with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction generally proceeds with high regioselectivity at the nitrogen atom to yield the corresponding N-acyl derivative.

Below is a table summarizing various synthetic approaches for the 4-hydroxy-2-quinolone core and its N-alkylation:

| Reaction Name/Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | Heat, acid or base catalyst | 4-Hydroxy-2-quinolone | |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., NaOH) | 4-Hydroxy-2-quinolone | |

| Microwave-Assisted Synthesis | β-enaminones, Diethyl malonate | BiCl3, Microwave irradiation | 4-Hydroxy-2-quinolone analogues | organic-chemistry.org |

| One-Pot Synthesis | o-Chloroaryl acetylenic ketones, Alkyl amines | Palladium catalyst | N-Alkyl-4-quinolones | rsc.org |

| N-Alkylation | 4-Hydroxy-2-quinolone, Butyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound | |

| N-Acylation | 4-Hydroxy-2-quinolone, Acyl chloride | Base (e.g., Pyridine) | 1-Acyl-4-hydroxy-2-quinolone |

C-Alkylation and C-Arylation at Position 3

The C-3 position of the this compound core is nucleophilic, making it a prime site for the formation of new carbon-carbon bonds through alkylation and arylation reactions. These modifications are crucial as they significantly influence the biological properties of the resulting molecules. nih.govasm.org

C-Alkylation: A variety of alkyl groups can be introduced at the C-3 position. This includes not only simple alkyl chains but also more complex functionalized groups like allyl and benzyl (B1604629) moieties. researchgate.net For instance, iridium-catalyzed alkylation with benzyl alcohol under solvent-free thermal conditions affords the 3-benzyl derivative. researchgate.net Furthermore, long alkyl chains, such as nonyl and tridecyl groups, have been successfully introduced at this position, demonstrating the versatility of C-3 functionalization. mdpi.com The presence of a methyl group at C-3 is a known feature in several naturally occurring quinolones produced by Burkholderia species, highlighting the biological relevance of this modification. mdpi.comnih.gov

C-Arylation: Modern synthetic methods have enabled the efficient C-3 arylation of the quinolone core without the need for transition-metal catalysts. A notable approach utilizes arylhydrazines as the source of the aryl group, with air serving as the oxidant. organic-chemistry.orgfigshare.comnih.gov This reaction proceeds smoothly at room temperature in the presence of a base like potassium carbonate, offering a green and operationally simple route to 3-aryl-4-hydroxy-2-quinolones. organic-chemistry.orgacs.org This methodology is highly effective for unprotected quinolones and has been used to synthesize complex structures, including quinoline-quinolone hybrids. figshare.comnih.gov

Table 1: Representative C-3 Alkylation and Arylation Reactions

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| C-Benzylation | Benzyl alcohol, Iridium catalyst, Thermal | 3-Benzyl-4-hydroxy-2-quinolone | researchgate.net |

| C-Propargylation | Propargyl bromide, K₂CO₃, Acetone, Reflux | 3-Propargyl-4-hydroxy-2-quinolone | researchgate.net |

| C-Arylation | Arylhydrazine, K₂CO₃, Air (oxidant), DMSO, Room Temperature | 3-Aryl-4-hydroxy-2-quinolone | organic-chemistry.org |

Electrophilic Substitution on the Benzenoid Ring (e.g., Nitration, Halogenation)

The benzenoid portion of the this compound ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the compound's electronic and steric properties. byjus.commasterorganicchemistry.com These reactions typically require vigorous conditions due to the somewhat deactivated nature of the fused heterocyclic system.

Nitration: The introduction of a nitro group onto the aromatic ring is achieved by treating the quinolone with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com This process generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.

Halogenation and Sulfonation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). byjus.combyjus.com Similarly, sulfonation involves heating the quinolone with fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.combyjus.com For the parent quinoline (B57606) scaffold, these electrophilic attacks occur preferentially at the C-5 and C-8 positions. arabjchem.org Desulfonation can be achieved by heating the aromatic sulfonic acid in dilute acid, demonstrating the reversibility of the sulfonation reaction. libretexts.org

Table 2: Electrophilic Substitution Reactions on the Quinolone Ring

| Reaction | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Controlled temperature (e.g., <50°C) | Nitro-substituted quinolone | pharmaguideline.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Heating | Quinolone sulfonic acid | byjus.com |

| Halogenation | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃) | Inert solvent | Halo-substituted quinolone | byjus.com |

| Nitrosation | Sodium nitrite, Acetic acid or HCl | - | 3-oximino-2,4(1H,3H)-quinolinedione | arabjchem.org |

Synthesis of Fused Heterocyclic Systems Incorporating the 4-Hydroxy-2-Quinolone Core

The 4-hydroxy-2-quinolone nucleus is an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems. arabjchem.orgresearchgate.net These fused systems are of significant interest as they are found in various biologically active natural products. researchgate.net

One effective strategy involves the intramolecular cyclization of suitably functionalized quinolone derivatives. For example, N-substituted 4-quinolone-2-carboxylic acid amides can undergo acid-catalyzed intramolecular reactions to yield diverse polycyclic structures. Another prominent method involves the reaction of 4-hydroxy-2-quinolones with bifunctional reagents. For instance, reacting 6,7-disubstituted-4-hydroxy-quinolin-2-ones with 2,3-dichloropyrazine (B116531) in dimethylformamide (DMF) yields pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones. mdpi.com Similarly, laccase-catalyzed domino reactions with catechols can produce complex benzofuro[3,2-c]quinolin-6(5H)-ones. arabjchem.org These reactions demonstrate the utility of the quinolone core as a scaffold for creating intricate molecular architectures. mdpi.comnih.gov

Table 3: Examples of Fused Heterocyclic System Synthesis

| Starting Quinolone | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 4-Hydroxy-2(1H)-quinolone | Ethyl vinyl ether, Silver(I)/Celite | 2-Ethoxy-3,5-dihydro-2H-furo[3,2-c]quinolin-4-one | arabjchem.org |

| 6,7-Disubstituted-4-hydroxy-quinolin-2-one | 2,3-Dichloropyrazine, Et₃N, DMF | Pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-one | mdpi.com |

| 4-Hydroxy-2(1H)-quinolone | Catechols, Laccase, O₂ | 8,9-Dihydroxybenzofuro[3,2-c]quinolin-6(5H)-one | arabjchem.org |

| 4-Hydroxy-2(1H)-quinolone | Malononitrile, Aldehydes, Ammonium acetate | 2-Amino-4H-pyrano[3,2-c]quinolin-5(6H)-one | arabjchem.org |

Investigation of Key Synthetic Intermediates and Reaction Conditions

The synthesis of the this compound core itself can be achieved through several strategic routes, each involving distinct key intermediates and reaction conditions.

A widely used modern approach begins with isatoic anhydride. nih.gov The synthesis is a multi-step process: first, the nitrogen of isatoic anhydride is alkylated with a butyl halide to form N-butyl isatoic anhydride. beilstein-journals.orgnih.gov This intermediate is then condensed with a β-ketoester in the presence of a strong base like sodium hydride (NaH) to yield the target this compound derivative. researchgate.netnih.gov

Another innovative and environmentally friendly method utilizes β-enaminones as key synthetic precursors. nih.gov These intermediates undergo condensation with diethyl malonate under microwave irradiation, catalyzed by a Lewis acid such as bismuth chloride (BiCl₃). nih.govrsc.org This green chemistry approach offers advantages in terms of reaction time and reduced use of hazardous materials.

Classical methods, such as the Conrad-Limpach and Camps reactions, remain relevant. nih.govnih.gov These typically involve the thermal cyclization of intermediates derived from anilines (N-butylaniline in this case) and malonic esters or the base-catalyzed cyclization of N-(2-acylaryl)amides. arabjchem.orgresearchgate.net These reactions often require harsh conditions, such as high temperatures in solvents like diphenyl ether or the use of dehydrating agents like polyphosphoric acid (PPA). arabjchem.orgmdpi.com

Table 4: Key Synthetic Routes and Intermediates

| Synthetic Route | Key Intermediate(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Isatoic Anhydride Route | N-Butyl isatoic anhydride, β-ketoester | Butyl halide (for N-alkylation), NaH (for condensation) | nih.gov |

| β-Enaminone Route | β-Enaminone, Diethyl malonate | BiCl₃ (catalyst), Microwave irradiation, Ethanol (B145695) | nih.gov |

| Conrad-Limpach/Camps Cyclization | Derivatives of N-butylaniline and malonic acid; N-(2-acylaryl)amides | High temperature (e.g., in diphenyl ether), Polyphosphoric acid (PPA) | arabjchem.orgnih.gov |

| Reductive Cyclization | α-(o-nitrobenzoyl)-β-enamino amides | Reduction of nitro group (e.g., hydrogenation) followed by cyclization | nih.gov |

Structure Activity Relationship Sar and Rational Design in 4 Hydroxy 2 Quinolone Research

Elucidating Structural Determinants for Modulating Biological Activities in 1-Butyl-4-hydroxy-2-quinolone Analogues

The biological profile of 4-hydroxy-2-quinolone derivatives can be finely tuned by strategic modifications at various positions of the molecule. Key areas for substitution include the nitrogen atom at position 1 (N-1), the carbon at position 3 (C-3), and the fused benzene (B151609) ring.

Modifications at the N-1 and C-3 positions have a significant impact on the biological activity of 4-hydroxy-2-quinolone analogues. The identity of the substituent, particularly its size, length, and branching, plays a critical role.

At the C-3 position, the length of the alkyl side chain dramatically influences antimicrobial activities. nih.govresearchgate.net Research on a series of 4-hydroxy-2-quinolone analogues has demonstrated a clear correlation between the C-3 alkyl chain length and antifungal potency. For instance, in a study evaluating antifungal activity against Aspergillus flavus, increasing the alkyl chain length from heptyl (seven carbons) to nonyl (nine carbons) in a 6,7-dibromo-substituted quinolone resulted in a substantial increase in potency. nih.govresearchgate.net The nonyl-substituted analogue exhibited exceptional antifungal activity, even surpassing that of the control drug, amphotericin B. nih.govresearchgate.net This suggests that lipophilicity and the ability of the longer chain to interact with or penetrate fungal cell membranes are key determinants of activity.

| Compound Analogue | C-3 Substituent | IC₅₀ (µg/mL) |

|---|---|---|

| Analogue 1 | Heptyl | 3.50 |

| Analogue 2 | Nonyl | 1.05 |

This table presents illustrative data based on findings reported in scientific literature. nih.govresearchgate.net

The fused benzene ring of the quinolone core offers multiple positions (C-5, C-6, C-7, and C-8) for substitution, and modifications in this region profoundly affect the compound's biological spectrum and potency. nih.gov

The type and position of substituents can have a dramatic impact on antimicrobial activities. nih.gov For example, the introduction of halogen atoms, such as bromine, onto the benzene ring can significantly enhance antifungal activity. A study revealed that 6,7-dibrominated analogues of 4-hydroxy-2-quinolones with a nonyl side chain at C-3 exhibited exceptional potency against A. flavus. nih.govresearchgate.net

In the broader class of quinolone antibacterials, specific structure-activity relationships for the benzene ring have been well-established:

C-6 Position: The presence of a fluorine atom is a hallmark of the fluoroquinolone subclass, conferring broad and potent antimicrobial activity. nih.gov

C-7 Position: Substituents at this position are crucial for potency, spectrum, and pharmacokinetics. Piperazine and pyrrolidine (B122466) rings are common modifications that enhance activity.

C-8 Position: A halogen, such as fluorine or chlorine, at this position can improve oral absorption and activity. researchgate.net Alternatively, a methoxy (B1213986) group (-OCH₃) can also enhance antimicrobial potency.

| Position | Substituent | Effect on Biological Activity |

|---|---|---|

| C-5 | Amino (-NH₂) | Improves overall potency |

| C-6 | Fluorine (-F) | Confers broad and potent activity |

| C-7 | Piperazinyl / Pyrrolidinyl | Enhances potency and spectrum |

| C-8 | Halogen (-F, -Cl) | Improves absorption and activity |

| C-8 | Methoxy (-OCH₃) | Enhances potency |

| C-6, C-7 | Dibromo (-Br) | Significantly enhances antifungal activity |

This table summarizes general SAR findings for the quinolone scaffold based on scientific literature. nih.govresearchgate.netnih.govresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of drugs, as interactions with biological targets like enzymes and receptors are often highly stereospecific. In the context of quinolone research, the introduction of chiral centers or moieties capable of geometrical isomerism can lead to significant differences in potency and selectivity between isomers.

While specific studies on the E/Z isomerism of this compound were not found in the reviewed literature, the principles are well-established for other classes of bioactive molecules. nih.govnih.gov Geometrical isomers (E/Z or cis/trans) arise from restricted rotation around a double bond. studymind.co.uk These isomers have different spatial arrangements of substituents, which can lead to different binding affinities for a receptor. nih.gov For example, in one compound series, the Z-isomer was found to bind with approximately 5.2-fold higher affinity to its target receptor than the E-isomer, highlighting how subtle geometric differences can translate into significant changes in biological interaction. nih.gov

Chirality, which arises from the presence of a stereocenter (typically a carbon atom bonded to four different groups), is also a key consideration in quinolone design. nih.govnih.gov The synthesis of enantiomerically pure quinolone analogues is an important strategy, as different enantiomers can have distinct biological activities. nih.gov For instance, the stereochemistry at the C-3 position in a class of natural quinoline-based compounds was found to be the main determinant of their antimycobacterial potency. mdpi.com One stereoisomer can fit optimally into the target's binding pocket, enhancing activity, while the other may experience steric hindrance or improper alignment, reducing its effect. mdpi.com This underscores the importance of controlling stereochemistry during the design and synthesis of novel 4-hydroxy-2-quinolone analogues to optimize their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a robust QSAR model is a systematic process that involves several critical steps. It begins with the selection of a dataset of compounds with known biological activities, which is then divided into a training set for building the model and a test set for validating its predictive power.

The model is constructed by calculating various molecular descriptors for the compounds in the training set and then using statistical methods, such as regression analysis, to find a correlation between these descriptors and the observed biological activity.

Validation is arguably the most crucial phase of QSAR modeling, as it determines the reliability and predictive ability of the model. Validation is performed through two main approaches:

Internal Validation: This method assesses the robustness of the model using only the training set. A common technique is the leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with all but one compound from the training set, and the activity of the excluded compound is predicted. The resulting cross-validated correlation coefficient (q² or Q²) indicates the model's internal consistency.

External Validation: The true predictive power of a QSAR model is estimated by using it to predict the activities of the compounds in the external test set (which were not used in model development). The correlation between the predicted and observed activities for the test set (R²_pred) is a key metric for a model's utility.

For a QSAR model to be considered predictive, it must meet several statistical criteria. For example, a high squared correlation coefficient (r²) for the training set, a high q² from cross-validation (e.g., > 0.5), and a high R² for the test set (e.g., > 0.6) are generally required.

QSAR models rely on molecular descriptors, which are numerical values that characterize the physicochemical, topological, or electronic properties of a molecule. The selection of appropriate descriptors is key to building a successful model. For quinolone derivatives, a variety of descriptors have been used to correlate structure with activity.

These descriptors can be broadly categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. These are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include the Wiener index and the Hosoya index.

Geometrical and Electronic Descriptors (3D): These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, ovality, and quantum chemical descriptors such as the energy of the molecule or the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

| Descriptor Type | Example Descriptors | Significance in Drug Action |

|---|---|---|

| Lipophilicity | LogP, LogD | Relates to membrane permeability and transport |

| Electronic | HOMO/LUMO energies, Dipole moment | Describes reactivity and intermolecular interactions |

| Steric/Geometrical | Molecular Weight, Molar Volume, Ovality | Relates to the size and shape fit with the target site |

| Topological | Wiener Index, Hosoya Index | Quantifies molecular branching and connectivity |

| Constitutional | Hydrogen Bond Donors/Acceptors | Important for specific drug-receptor interactions |

This table lists common descriptor types and their relevance in QSAR modeling. nih.gov

Rational Design Approaches for Novel 4-Hydroxy-2-Quinolone Derivatives

The 4-hydroxy-2-quinolone core is recognized as a privileged scaffold in medicinal chemistry. Its inherent ability to interact with various biological targets makes it an attractive starting point for the rational design of new therapeutic agents. Researchers employ several sophisticated strategies to modify this core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. These approaches leverage a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. By systematically altering substituents and exploring different chemical space, scientists can fine-tune the molecular architecture to achieve desired therapeutic outcomes, targeting a wide range of diseases from bacterial infections to cancer. mdpi.comnih.gov

Scaffold Hopping and Lead Optimization Strategies

Lead optimization and scaffold hopping are two powerful strategies in rational drug design used to develop novel compounds from an initial "hit" or "lead" molecule. researchgate.net

Scaffold Hopping involves replacing the central core structure (the scaffold) of a known active compound with a chemically different one, while preserving the essential three-dimensional arrangement of functional groups required for biological activity. biosolveit.de This technique is particularly useful for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new chemical space. bhsai.org A notable application of this strategy was in the development of new antimycobacterial agents. nih.gov Researchers successfully replaced the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate, telacebec, with a 2-(quinolin-4-yloxy)acetamide system. This "hop" resulted in a new series of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating that the quinoline-based scaffold could effectively mimic the pharmacophoric features of the original lead compound. nih.gov

| Compound | Modification | GyrB Inhibition (IC50) |

|---|---|---|

| f1 (Initial Hit) | N/A | 1.21 µM |

| f4 | Structural Modification | 0.31 µM |

| f14 | Further Structural Modification | 0.28 µM |

Further research has demonstrated the impact of lead optimization on the antimicrobial spectrum of 4-hydroxy-2-quinolones. nih.gov By systematically varying the length of an alkyl side chain at the C-3 position and introducing different substituents at the C-6 and C-7 positions, researchers identified derivatives with potent and specific activity. nih.govresearchgate.net This work highlighted that specific combinations of substituents could dramatically influence the antimicrobial effects.

| Compound | Key Structural Features | Target Organism | Activity Highlight |

|---|---|---|---|

| 3j | Nonyl side chain at C-3, Bromine at C-6 | Aspergillus flavus | Exceptional antifungal activity (IC50 = 1.05 µg/mL), surpassing the positive control. |

Fragment-Based Drug Design Concepts

Fragment-Based Drug Design (FBDD) is a rational approach that begins by identifying small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. These fragments then serve as starting points for being grown, linked, or combined to produce a more potent, drug-like lead compound.

The 4-hydroxy-2-quinolone moiety itself is an ideal candidate for FBDD approaches due to its established role as an essential binding fragment for various enzymes. nih.gov In the search for new bacterial DNA gyrase B (GyrB) inhibitors, researchers utilized the 4-hydroxy-2-quinolone structure as a core fragment to screen a database of commercially available compounds. nih.gov This strategy is based on the knowledge that this specific fragment plays a crucial role in binding to the GyrB active site, forming key hydrogen bonds with essential amino acid residues like Glu58, Arg84, and Arg144. nih.gov

By using this essential fragment as a query, the search was effectively focused on molecules that already possessed the necessary anchor for target engagement. This led to the identification of a novel and potent inhibitor, which was subsequently optimized. This application demonstrates the power of FBDD, where a known, high-quality fragment guides the discovery process, increasing the efficiency and likelihood of finding novel and diverse chemical matter for a specific target. nih.gov

Pre Clinical Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Research Perspectives

The quinolone class of compounds has long been recognized for its broad-spectrum antimicrobial effects. mdpi.commdpi.com Research into 4-hydroxy-2-quinolone analogs has sought to elucidate the structural features that govern their efficacy against various microbial pathogens. The N-alkylation of the quinolone ring, as in 1-Butyl-4-hydroxy-2-quinolone, is a key area of investigation in the development of new antimicrobial agents.

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on a series of N-alkyl-4-hydroxy-2-quinolone analogs provide valuable insights into its expected antibacterial profile. Research has shown that the length of the N-alkyl chain can significantly influence the antibacterial activity against both Gram-positive and Gram-negative bacteria.

For instance, studies on N-alkyl-pyranoquinolones, a related class of compounds, demonstrated that analogs with n-hexyl, n-heptyl, n-octyl, and n-nonyl chains exhibited potent activity against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, the n-nonyl analog showed MIC values ranging from 1-4 µg/mL against all tested S. aureus strains. This suggests that the lipophilicity conferred by the alkyl chain plays a crucial role in the antibacterial action. Although analogs with longer alkyl chains displayed good activity, it appears that an optimal chain length exists for maximizing efficacy.

While some 4-hydroxy-2-quinolone analogs have shown inhibitory activity against S. aureus, their efficacy against Escherichia coli is often limited. nih.gov This suggests a degree of selectivity in their antibacterial spectrum, with generally greater potency against Gram-positive bacteria. The table below summarizes the reported MIC values for various N-alkyl-4-hydroxy-2-quinolone derivatives against representative bacterial strains, providing a comparative context for the potential efficacy of this compound.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-hexyl-pyranoquinolone | Staphylococcus aureus | Data not specified | nih.gov |

| N-heptyl-pyranoquinolone | Staphylococcus aureus | ≤2 | nih.gov |

| N-heptyl-pyranoquinolone | MRSA | ≤2 | nih.gov |

| N-octyl-pyranoquinolone | Staphylococcus aureus | Data not specified | nih.gov |

| N-nonyl-pyranoquinolone | Staphylococcus aureus | 1-4 | nih.gov |

| Quinolone derivative 32 | MRSA | 0.5 | nih.gov |

| Indolo[3,2-b]quinolone analog (23) | MRSA | 2 | nih.gov |

| Benzofuro[3,2-b]quinoline (24) | MRSA | 2 | nih.gov |

The antifungal potential of 4-hydroxy-2-quinolone derivatives is an emerging area of interest. Similar to their antibacterial counterparts, the antifungal activity of these compounds is influenced by their structural modifications. Studies have reported that certain 4-hydroxy-2-quinolone analogs exhibit promising activity against pathogenic fungi.

| Compound | Fungal Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone with nonyl side chain | Aspergillus flavus | 1.05 | nih.gov |

The development of microbial resistance to antimicrobial agents is a significant challenge in infectious disease therapy. For the broader class of quinolone antibiotics, the primary mechanisms of resistance are well-established and involve alterations in the drug's molecular targets or reduced drug accumulation within the bacterial cell. nih.govmdpi.com

The main targets of quinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. mdpi.com Resistance commonly arises from mutations in the genes encoding these enzymes, specifically within the quinolone resistance-determining regions (QRDRs). mdpi.com These mutations can decrease the binding affinity of the quinolone to the enzyme-DNA complex, thereby reducing the drug's inhibitory effect. nih.govacs.org

Another significant resistance mechanism is the active efflux of the drug from the bacterial cell, mediated by efflux pumps. mdpi.com Overexpression of these pumps can lead to a decrease in the intracellular concentration of the quinolone, rendering it less effective. Additionally, in Gram-negative bacteria, modifications to porin channels in the outer membrane can reduce drug uptake. nih.gov Plasmid-mediated resistance has also been identified, involving genes that protect the bacterial targets from quinolone inhibition. nih.gov While these mechanisms are understood for the general class of quinolones, specific studies on the resistance profile of this compound are needed to determine if it is susceptible to these known resistance pathways or if it possesses a novel mechanism of action that could circumvent them.

Antitumor and Anticancer Research

Beyond their antimicrobial properties, quinolone derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com Their mechanism of action in cancer cells often involves the inhibition of topoisomerase enzymes, similar to their antibacterial effects, leading to DNA damage and subsequent cell death. nih.gov The structural versatility of the quinolone scaffold allows for modifications that can enhance its antiproliferative activity and selectivity for cancer cells.

While specific antiproliferative data for this compound is not extensively reported, numerous studies on related quinolone and fluoroquinolone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. waocp.orgnih.govresearchgate.net These studies highlight the potential of the quinolone scaffold in cancer therapy.

For example, various fluoroquinolone derivatives have been shown to exhibit significant antiproliferative activity against lung, colon, breast, and pancreatic cancer cell lines. waocp.orgnih.gov The IC50 values for these compounds can be in the low micromolar range, indicating potent cytotoxicity. The nature and position of substituents on the quinolone ring are critical in determining the anticancer potency and selectivity. The table below presents a selection of IC50 values for different quinolone derivatives against various cancer cell lines, illustrating the broad anticancer potential within this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Reduced FQ (R-4-BuACA) | Leukaemia (K562) | 0.005 | waocp.org |

| Reduced FQ (R-4-HxACA) | Pancreatic (PANC-1) | 0.11 | waocp.org |

| Reduced FQ (R-4-HxACA) | Breast (MCF-7) | 0.30 | waocp.org |

| Ciprofloxacin (B1669076) amide derivative (26) | Prostate (PC3) | 7.7 | nih.gov |

| Ciprofloxacin amide derivative (24) | Prostate (PC3) | 11.7 | nih.gov |

| Ciprofloxacin amide derivative (27) | Prostate (PC3) | 15.3 | nih.gov |

| Ortho-phenol chalcone (B49325) derivative of ciprofloxacin (97) | Hepatoma (HepG2) | 22.09 | nih.gov |

| Ortho-phenol chalcone derivative of ciprofloxacin (97) | Lung (A549) | 27.71 | nih.gov |

| 4-Morpholinopyrimido[4′,5′:4,5]seleno(2,3-b)quinoline | Colon Adenocarcinoma (COLO 205) | 15 | researchgate.net |

The anticancer effects of quinolone derivatives are often mediated through the induction of apoptosis (programmed cell death) and perturbation of the cell cycle. nih.govnih.gov These cellular events are critical for inhibiting the uncontrolled proliferation of cancer cells.

Several studies have shown that fluoroquinolones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. mdpi.complos.org The intrinsic pathway is often initiated by DNA damage, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are key executioner proteins in the apoptotic process. The extrinsic pathway involves the activation of death receptors on the cell surface. Quinolone derivatives have been observed to modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2). plos.org

In addition to inducing apoptosis, many quinolone compounds have been shown to cause cell cycle arrest at various phases, most commonly at the G2/M or S phase. nih.govtaylorandfrancis.comnih.gov By arresting the cell cycle, these compounds prevent cancer cells from progressing through the division process, thereby inhibiting their proliferation. For instance, some ciprofloxacin derivatives have been reported to induce G2/M phase arrest in lung and hepatoma cancer cells. nih.gov This cell cycle perturbation is often linked to the compound's ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and segregation during mitosis. The precise mechanisms by which this compound may induce apoptosis and perturb the cell cycle remain to be elucidated and represent an important avenue for future research.

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of quinolone derivatives, including compounds structurally related to this compound, has been a subject of significant investigation. In vitro and ex vivo models are crucial for the initial screening and mechanistic understanding of anti-inflammatory agents. These models allow for the assessment of a compound's ability to modulate key inflammatory pathways and mediators.

Common in vitro assays for anti-inflammatory activity include the inhibition of protein denaturation and the stabilization of red blood cell membranes. mdpi.com Protein denaturation is a key contributor to the inflammatory process, and its inhibition is a recognized marker of anti-inflammatory potential. mdpi.com Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com The inhibitory activity of compounds on these enzymes is a standard measure of their anti-inflammatory efficacy. mdpi.com

Ex vivo models, often utilizing tissues like porcine skin, provide a more complex and physiologically relevant system to study anti-inflammatory effects. mdpi.com These models can be used to assess the ability of a compound to inhibit inflammatory markers like COX-2 in a more intact biological environment. mdpi.com For instance, the anti-inflammatory potential of various formulations has been tested using ex vivo porcine skin models by measuring the reduction in COX-2 activity. mdpi.com

While direct studies on this compound in these specific models are not extensively detailed in the provided context, the broader class of 4-hydroxy-2-quinolinones has been investigated for their anti-inflammatory properties, with a focus on their ability to inhibit enzymes like soybean lipoxygenase (LOX) as an indicator of their potential to modulate inflammatory pathways. mdpi.com

Table 1: In Vitro and Ex Vivo Inflammation Models

| Model Type | Key Marker/Assay | Description |

|---|---|---|

| In Vitro | Protein Denaturation Inhibition | Measures the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation. mdpi.com |

| In Vitro | Red Blood Cell Membrane Stabilization | Assesses the compound's capacity to stabilize red blood cell membranes, indicating anti-inflammatory potential. mdpi.com |

| In Vitro | COX-2 Inhibition Assay | Determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme, which is crucial for prostaglandin (B15479496) synthesis in inflammation. mdpi.com |

| Ex Vivo | Porcine Skin Model | Utilizes viable skin tissue to evaluate the anti-inflammatory effects of topical agents by measuring markers like COX-2. mdpi.com |

| In Vitro | Soybean Lipoxygenase (LOX) Inhibition | Used as an indicator of anti-inflammatory activity by assessing the inhibition of LOX, an enzyme involved in inflammatory pathways. mdpi.com |

The modulation of pain involves complex signaling pathways within the central and peripheral nervous systems. nih.gov Descending pain modulatory pathways, originating in brainstem regions like the periaqueductal gray (PAG), play a crucial role in controlling nociceptive signals. tmc.edunih.gov These pathways can inhibit the transmission of pain signals at the level of the spinal cord. tmc.edunih.gov

Key molecular players in pain modulation include endogenous opioids (such as enkephalins and endorphins) and their receptors (μ, δ, and κ). tmc.edu These endogenous opioids can suppress pain by blocking neurotransmitter release from presynaptic terminals and hyperpolarizing postsynaptic neurons in the pain pathway. tmc.edu The activation of these descending inhibitory pathways can be achieved through various stimuli, including opioid analgesics. tmc.edu

Furthermore, pro-inflammatory signaling cascades can contribute to opioid tolerance and hyperalgesia, an increased sensitivity to pain. frontiersin.org The Toll-like receptor 4 (TLR4) signaling pathway in glial cells has been implicated in these processes. frontiersin.org

While specific investigations into the interaction of this compound with these pain modulation pathways are not detailed in the available information, understanding these fundamental mechanisms is essential for contextualizing the potential analgesic effects of novel compounds. The ability of a compound to interact with opioid receptors or modulate the descending pain pathways would be a key area of investigation for its analgesic properties.

Table 2: Molecular Pathways in Pain Modulation

| Pathway/Mechanism | Key Molecules/Receptors | Function in Pain Modulation |

|---|---|---|

| Descending Pain Modulation | Serotonin (5-HT), Norepinephrine (NE) | Inhibition of nociceptive signals in the spinal cord. tmc.edunih.gov |

| Endogenous Opioid System | Endorphins, Enkephalins, Dynorphins; μ, δ, κ opioid receptors | Suppression of pain signals by inhibiting neurotransmitter release and neuronal activity. tmc.edu |

| Inflammatory Signaling | Toll-like receptor 4 (TLR4) | Can contribute to opioid tolerance and hyperalgesia. frontiersin.org |

| Nociceptive Signal Transduction | Voltage-gated sodium and calcium channels | Propagation of pain signals and neurotransmitter release. nih.gov |

Antimalarial and Antiparasitic Research

Quinolone derivatives have demonstrated significant potential as antiparasitic agents, particularly against the protozoan pathogen Toxoplasma gondii, the causative agent of toxoplasmosis. In vitro and in vivo studies have highlighted the efficacy of various 1-hydroxy-2-alkyl-4(1H)quinolones.

In a notable study, novel 1-hydroxyquinolones were shown to have 50% inhibitory concentrations (IC50) that were 5- and 10-fold lower than the parent compound, 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ). researchgate.netnih.gov In a mouse model of acute toxoplasmosis, these compounds, along with HDQ, effectively reduced the percentage of infected peritoneal cells and lowered the parasite load in the lungs and livers of the infected mice. researchgate.netnih.gov One of the derivatives also showed a tendency to decrease the parasite burden in the brains of mice in a model of toxoplasmic encephalitis. researchgate.netnih.gov

These findings underscore the promise of the 4-hydroxy-2-quinolone scaffold in the development of new therapeutic options against Toxoplasma gondii. The ability of these compounds to inhibit parasite replication both in cell culture and in animal models suggests a potent antiparasitic mechanism of action.

**Table 3: Pre-clinical Efficacy of 1-Hydroxy-2-alkyl-4(1H)quinolone Derivatives Against *Toxoplasma gondii***

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Novel 1-hydroxyquinolones | In Vitro | Displayed 5- and 10-fold lower IC50 values compared to HDQ. | researchgate.netnih.gov |

| Novel 1-hydroxyquinolones and HDQ | In Vivo (Acute Toxoplasmosis Mouse Model) | Reduced the percentage of infected peritoneal cells and decreased parasite loads in lungs and livers. | researchgate.netnih.gov |

| Compound B (a novel 1-hydroxyquinolone) | In Vivo (Toxoplasmic Encephalitis Mouse Model) | Showed a tendency to lower parasite loads in the brain. | researchgate.netnih.gov |

The identification of specific molecular targets within parasites is crucial for the development of effective and selective antiparasitic drugs. For quinolone-based antimalarial compounds, a key target has been identified as the parasite's DNA replication machinery. Quinolones are known to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. benthamscience.com There is evidence to suggest a similar mechanism of action within the apicoplast, a unique organelle found in apicomplexan parasites like Plasmodium (the causative agent of malaria) and Toxoplasma. benthamscience.com

More recently, a novel protein target essential for all life cycle stages of the Plasmodium species has been discovered: phosphatidylinositol 4-OH kinase (PI4K) type III beta (PI4KIIIbeta). bioworld.com A new class of imidazopyrazine compounds has been found to target and inhibit this protein, demonstrating broad efficacy against the parasite. bioworld.com While not directly implicating this compound, this discovery highlights the potential for identifying novel kinases and other essential proteins as targets for quinolone-based and other antiparasitic compounds.

Further research is needed to definitively identify the specific molecular targets of this compound within Toxoplasma gondii and other protozoan pathogens. However, the existing knowledge on related compounds suggests that enzymes involved in DNA replication and essential kinases are promising areas for investigation.

Table 4: Potential Molecular Targets for Quinolone-based Antiparasitic Agents

| Target Class | Specific Target | Parasite | Potential Mechanism of Action |

|---|---|---|---|

| Topoisomerases | DNA gyrase, Topoisomerase IV | Plasmodium spp., Toxoplasma gondii | Inhibition of DNA replication within the apicoplast. benthamscience.com |

| Kinases | Phosphatidylinositol 4-OH kinase (PI4K) type III beta | Plasmodium spp. | Inhibition of a protein essential for all life cycle stages. bioworld.com |

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the preclinical investigation of "this compound" according to the specified outline.

The targeted searches for biological activities and molecular mechanisms of this specific compound did not yield sufficient detailed research findings. While the broader class of quinolones and various 4-hydroxy-2-quinolone derivatives have been investigated for a range of biological activities, specific data for the 1-butyl substituted variant is not present in the available literature for the following outlined topics:

Antiviral and Anti-HIV Research: There is no specific information regarding the in vitro antiviral spectrum, potency, or inhibitory effects on viral enzymes like HIV-1 Reverse Transcriptase for this compound. Research in this area tends to focus on other quinolone derivatives.

Enzyme Inhibition and Molecular Target Validation Studies:

Bacterial DNA Gyrase B (GyrB) Inhibition: While the 4-hydroxy-2-quinolone core structure is recognized as a key fragment for designing GyrB inhibitors, specific binding mode and specificity data for the 1-butyl derivative are not available.

Lipoxygenase (LOX) Inhibitory Mechanisms: There is no available research detailing the inhibitory mechanisms or active site interactions of this compound with lipoxygenase.

Other Enzyme Systems (e.g., Platelet CRTAase, Aldose Reductase): No studies were found that investigated the inhibitory effects of this specific compound on platelet CRTAase or aldose reductase.

Due to the lack of specific data for "this compound" in the scientific literature concerning the requested preclinical investigations, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. Writing on the broader quinolone class would violate the explicit instructions to focus solely on the specified compound.

Quorum Sensing Modulation in Bacterial Communication Systems

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, a complex QS network exists that includes the pqs system, which is mediated by 2-alkyl-4(1H)-quinolones (AQs). These molecules act as signals to regulate gene expression, playing a crucial role in the pathogen's ability to cause disease.

The pqs system in P. aeruginosa is integral to its virulence. The central regulator of this system is the protein PqsR (also known as MvfR), a transcriptional activator. The signaling molecules, primarily 2-heptyl-4-hydroxyquinoline (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (known as the Pseudomonas Quinolone Signal or PQS), bind to and activate PqsR. This activation leads to the upregulation of the pqsA-E operon, which is responsible for the biosynthesis of more AQ signal molecules, creating a positive feedback loop.

Compounds within the 4-hydroxy-2-quinolone class can potentially interfere with this system. Depending on their structure, they could act as agonists, enhancing the QS signal, or as antagonists, blocking the PqsR receptor and thereby inhibiting the entire signaling cascade. While specific studies on the butyl-substituted variant are not detailed in current literature, the principle of interference relies on competitive binding to the PqsR receptor, displacing the native ligands like HHQ and PQS. The length of the alkyl chain is a known determinant of biological activity within this class of compounds, suggesting that a butyl-substituted molecule would interact differently with the PqsR binding pocket than the longer-chain heptyl or nonyl derivatives.

The alkylquinolone-mediated QS system directly or indirectly regulates the production of numerous virulence factors in P. aeruginosa. The activation of the PqsR receptor by signals like HHQ and PQS leads to the expression of genes responsible for producing virulence factors such as elastase, pyocyanin, and components necessary for biofilm formation.

Pyocyanin: A blue-green phenazine (B1670421) pigment with redox-active properties that generates reactive oxygen species, causing oxidative stress in host cells.

Elastase: A protease that degrades host tissues, including elastin, contributing to tissue damage and bacterial dissemination.

Biofilm Formation: The PQS system is linked to the production of extracellular DNA (eDNA), a key component of the biofilm matrix that enhances antibiotic tolerance and immune evasion.

| Virulence Factor | Function in Pathogenesis | QS System Regulation |

| Pyocyanin | Induces oxidative stress in host cells, disrupts cellular respiration. | Positively regulated by the pqs system. |

| Elastase (LasB) | Degrades host connective tissue (e.g., elastin), aiding invasion. | Controlled by the interconnected las, rhl, and pqs systems. |

| Rhamnolipids | Surfactants involved in biofilm structure and motility. | Primarily regulated by the rhl system, which is influenced by the pqs system. |

| Biofilm Matrix | Provides structural integrity and protection from antibiotics/host immunity. | The pqs system contributes via eDNA release. |

This interactive table provides a summary of key virulence factors in P. aeruginosa that are under the control of quorum sensing systems, including the alkylquinolone (pqs) system.

Miscellaneous Biological Activities in Pre-clinical Studies

The 4-hydroxy-2-quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities beyond quorum sensing modulation. Pre-clinical studies of various analogues have revealed antibacterial, antifungal, and other effects.

Research into novel 4-hydroxy-2-quinolone analogues has demonstrated notable antifungal activity , in some cases exceeding that of established antifungal agents. For example, certain synthetic derivatives have shown high potency against the pathogenic fungus Aspergillus flavus. The structure-activity relationship studies indicate that substituents on the quinolone ring and the length of alkyl chains can dramatically impact antifungal efficacy.

In terms of antibacterial activity , quinolones are a well-established class of broad-spectrum antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While many clinically used quinolones are fluoroquinolones, the core 4-hydroxy-2-quinolone structure also serves as a basis for developing new antibacterial agents. Studies on various derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and, to a lesser extent, Gram-negative bacteria.

Other reported biological activities for this class of compounds include anti-inflammatory, anticancer, and antioxidant effects, highlighting the therapeutic potential of the 4-hydroxy-2-quinolone core structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of 1-Butyl-4-hydroxy-2-quinolone. These calculations provide a quantum mechanical description of the molecule's electron distribution, which governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized geometries, vibrational frequencies, and various electronic properties of 4-hydroxy-2-quinolone derivatives. ijcce.ac.irresearchgate.net The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's reactivity.

For the 4-hydroxy-2-quinolone scaffold, DFT studies indicate that the presence of the hydroxyl group and the carbonyl group significantly influences the electron distribution across the bicyclic system. The butyl group at the N-1 position, being an electron-donating alkyl group, can further modulate the electronic properties of the quinolone core. This modulation can affect the molecule's ability to participate in various chemical reactions, including those crucial for its biological activity. The reactivity of the quinolone scaffold is a key aspect in the development of new derivatives with potential applications in medicinal chemistry. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in Quinolone Research

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure, tautomerism studies. ijcce.ac.irnih.gov |

| ωB97XD | 6-311+G(2d,p) | Tautomeric and conformational analysis. researchgate.net |

| mPW1PW91 | 6-311+G(2d,p) | Tautomeric energy calculations. researchgate.net |

This table is generated based on commonly used methods in the literature for similar compounds and is for illustrative purposes.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.comwuxiapptec.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can be correlated with higher biological activity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the hydroxyl group, while the LUMO is expected to be centered on the electron-deficient regions, including the carbonyl group of the quinolone ring.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. nih.gov A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. irjweb.comnih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | A measure of the molecule's ability to act as an electrophile. |

These descriptors are fundamental concepts in conceptual DFT and are used to predict the reactivity of molecules.

The 4-hydroxy-2-quinolone scaffold can exist in different tautomeric forms, primarily the 4-hydroxy-2-quinolone (enol) form and the 4-oxo-1,4-dihydroquinolin-2(1H)-one (keto) form. mdpi.com Theoretical calculations have been instrumental in determining the relative stability of these tautomers. Computational studies on various 4-hydroxyquinoline (B1666331) derivatives have shown a preference for the keto tautomer. researchgate.net This preference is consistent with experimental data from X-ray crystallography and NMR spectroscopy. nuph.edu.uarsc.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (protein or nucleic acid). researchgate.netnih.gov These methods are widely applied in drug discovery to predict the binding mode of a ligand to its target and to estimate the strength of the interaction. mdpi.comresearchgate.net

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be performed against various protein targets to identify potential biological activities. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. researchgate.net

Studies on similar 4-hydroxy-2-quinolone derivatives have demonstrated their potential to bind to various enzymes and receptors. For example, derivatives have been docked into the active sites of Anaplastic Lymphoma Kinase (ALK), EGFR tyrosine kinase, and topoisomerases. researchgate.netmdpi.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com A higher docking score generally indicates a more favorable binding affinity. nih.gov

Table 3: Common Protein Targets for Quinolone Derivatives in Docking Studies

| Protein Target | PDB ID (Example) | Potential Therapeutic Area |

| Anaplastic Lymphoma Kinase (ALK) | 5FTO | Anticancer mdpi.com |

| EGFR Tyrosine Kinase | 1M17 | Anticancer nih.gov |

| DNA Topoisomerase IV | 5EIX | Antibacterial researchgate.net |

| DNA Gyrase | 1KZN | Antibacterial |

| Tubulin | 1JFF | Anticancer mdpi.com |

This table provides examples of protein targets that have been studied in the context of quinolone derivatives and is for illustrative purposes.

Following molecular docking, a detailed analysis of the protein-ligand interactions is performed to understand the molecular basis of binding. researchgate.net This analysis identifies the specific amino acid residues in the protein's active site that interact with the ligand. Common types of interactions include:

Hydrogen Bonds: These are crucial for the specificity and stability of protein-ligand complexes. researchgate.net The hydroxyl and carbonyl groups of the 4-hydroxy-2-quinolone core are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butyl group at the N-1 position and the benzene ring of the quinolone scaffold can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring of the quinolone can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the protein-ligand complex over time. nih.govmdpi.com MD simulations can assess the stability of the predicted binding mode and calculate binding free energies, offering a more accurate prediction of the binding affinity. nih.gov By simulating the movement of atoms and molecules, MD provides a more realistic representation of the biological system. nih.gov

In Silico Predictions of Pre-clinical Parameters

The evaluation of a compound's potential as a drug candidate in the early stages of development is crucial for reducing attrition rates in later, more expensive clinical phases. Computational, or in silico, methods provide a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of a molecule before it is synthesized or tested in a laboratory. These predictions for "this compound" are based on its chemical structure and are derived from sophisticated algorithms and models trained on large datasets of known compounds.

Computational ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity Prediction)

ADMET profiling is a cornerstone of early-stage drug discovery, assessing how the body is likely to handle a specific chemical compound. While detailed experimental data for this compound is not extensively published, computational tools can offer valuable insights into its likely profile. These predictions are generated using various software and web-based platforms (such as ADMETLab, SwissADME, and pkCSM) which analyze the molecule's physicochemical properties. nih.govnih.gov

Absorption: This parameter predicts how well the compound might be absorbed into the bloodstream, typically after oral administration. Key factors include its solubility and permeability across the intestinal wall. Models like the Caco-2 permeability assay are simulated to estimate this. frontiersin.org For quinolone-type structures, good intestinal absorption is often predicted.

Distribution: This aspect concerns where the compound travels in the body after absorption. Important predictions include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to proteins in the blood plasma. A low predicted BBB penetration is often desirable to avoid central nervous system side effects, unless the compound is intended to target the brain. frontiersin.orgzju.edu.cn

Metabolism: Computational models predict how the compound might be broken down by enzymes in the body, primarily cytochrome P450 (CYP) enzymes in the liver. Predictions indicate which specific CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions.